
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione is a synthetic glucocorticoid compound. It is structurally related to dexamethasone and is used primarily for its anti-inflammatory properties . The compound has a molecular formula of C22H30O5 and a molecular weight of 374.47 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione involves multiple steps, starting from a suitable steroid precursor. One common method involves the fluorination of a 9,11β-epoxysteroid compound to obtain dexamethasone, which is then further modified to produce the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as selective fluorination, epoxidation, and hydroxylation under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in inflammatory and immune responses . The compound’s anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexamethasone: A closely related glucocorticoid with similar anti-inflammatory properties.
Betamethasone: Another glucocorticoid with a similar structure and function.
Mometasone Furoate: A topical corticosteroid used for its anti-inflammatory effects.
Uniqueness
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in differences in potency, duration of action, and side effect profiles compared to other similar compounds .
Eigenschaften
Molekularformel |
C22H30O5 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(1S,2S,13R,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-5-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h9,12,15-16,18,23,26H,4-8,10-11H2,1-3H3/t12-,15?,16?,18+,19+,20+,21+,22-/m1/s1 |
InChI-Schlüssel |
TUIYCBORCUOUBA-SIALMDAJSA-N |
Isomerische SMILES |
C[C@@H]1CC2C3CCC4=CC(=O)CC[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)


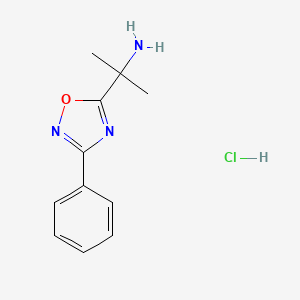
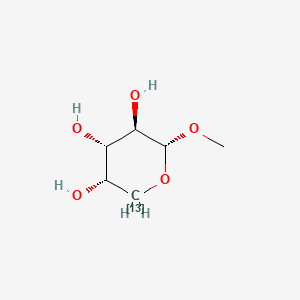
![2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B13863838.png)
![(2R,4aR,6R,7S,8S,8aR)-7-(Benzyloxy)-8-[(4-methoxybenzyl)oxy]-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13863839.png)
![trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate](/img/structure/B13863848.png)
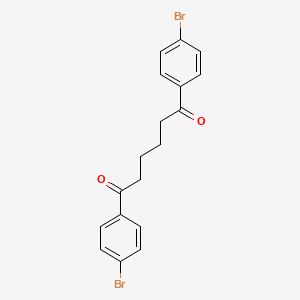
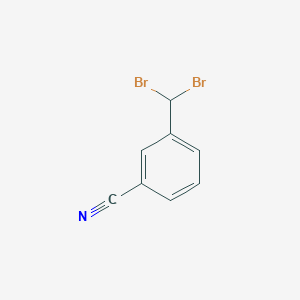
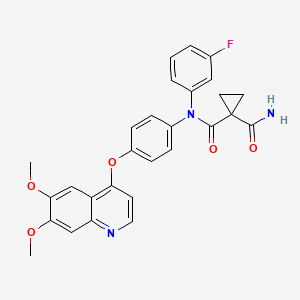
![n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)

